methyl 3-{[(4-sec-butylphenyl)amino]carbonyl}-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[(4-sec-butylphenyl)amino]carbonyl}-5-nitrobenzoate, also known as MBANB, is a chemical compound that has been the subject of intense research in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of methyl 3-{[(4-sec-butylphenyl)amino]carbonyl}-5-nitrobenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and insects. It is also believed to have an effect on the DNA of these cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce cell death. In insects, it has been shown to disrupt their nervous system, leading to paralysis and death. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl 3-{[(4-sec-butylphenyl)amino]carbonyl}-5-nitrobenzoate in lab experiments is its high degree of purity, which allows for accurate and reproducible results. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on methyl 3-{[(4-sec-butylphenyl)amino]carbonyl}-5-nitrobenzoate. One area of interest is its potential use as a pesticide for agricultural applications. Another area of interest is its potential use as a precursor for the synthesis of novel materials with unique properties. Additionally, further research is needed to fully understand its mechanism of action and potential applications in medicine.
Synthesis Methods
The synthesis of methyl 3-{[(4-sec-butylphenyl)amino]carbonyl}-5-nitrobenzoate involves the reaction of 4-sec-butylphenylamine with methyl 3-nitrobenzoate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a yellow crystalline solid with a high degree of purity.
Scientific Research Applications
Methyl 3-{[(4-sec-butylphenyl)amino]carbonyl}-5-nitrobenzoate has been extensively studied for its potential applications in various fields. In medicine, it has been investigated as a potential anti-cancer drug due to its ability to inhibit the growth of cancer cells. In agriculture, it has been studied as a pesticide due to its insecticidal properties. In material science, it has been investigated as a potential precursor for the synthesis of novel materials with unique properties.
Properties
IUPAC Name |
methyl 3-[(4-butan-2-ylphenyl)carbamoyl]-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-4-12(2)13-5-7-16(8-6-13)20-18(22)14-9-15(19(23)26-3)11-17(10-14)21(24)25/h5-12H,4H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQARQPRCXUWBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.